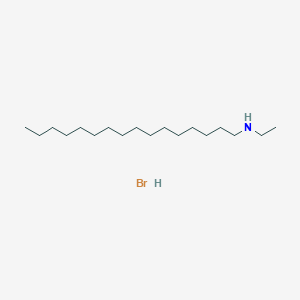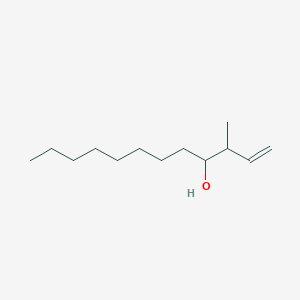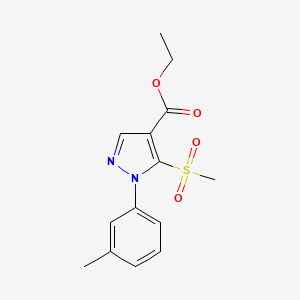![molecular formula C16H13BrClN3 B14300903 6-Bromo-N-[2-(4-chlorophenyl)ethyl]quinazolin-4-amine CAS No. 124427-64-1](/img/structure/B14300903.png)
6-Bromo-N-[2-(4-chlorophenyl)ethyl]quinazolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-N-[2-(4-chlorophenyl)ethyl]quinazolin-4-amine is a quinazoline derivative that has garnered attention due to its potential biological activities. Quinazoline derivatives are known for their diverse pharmacological properties, making them valuable in medicinal chemistry.
Méthodes De Préparation
The synthesis of 6-Bromo-N-[2-(4-chlorophenyl)ethyl]quinazolin-4-amine typically involves several steps. One common method includes the initial amination of 6-bromo-4-chloroquinazoline with various halogenated aniline derivatives in a tetrahydrofuran-isopropanol mixture in the presence of hydrochloric acid as a catalyst under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
6-Bromo-N-[2-(4-chlorophenyl)ethyl]quinazolin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering its oxidation state and potentially forming different derivatives.
Coupling Reactions: The compound can be involved in coupling reactions, forming more complex molecules.
Common reagents used in these reactions include halogenated aniline derivatives, hydrochloric acid, and various solvents like tetrahydrofuran and isopropanol . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
6-Bromo-N-[2-(4-chlorophenyl)ethyl]quinazolin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinazoline derivatives.
Medicine: Due to its pharmacological properties, it is investigated for potential therapeutic applications.
Industry: The compound can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-Bromo-N-[2-(4-chlorophenyl)ethyl]quinazolin-4-amine involves its interaction with specific molecular targets and pathways. Quinazoline derivatives are known to inhibit certain enzymes and receptors, leading to their biological effects. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparaison Avec Des Composés Similaires
6-Bromo-N-[2-(4-chlorophenyl)ethyl]quinazolin-4-amine can be compared with other quinazoline derivatives, such as:
Propriétés
Numéro CAS |
124427-64-1 |
|---|---|
Formule moléculaire |
C16H13BrClN3 |
Poids moléculaire |
362.65 g/mol |
Nom IUPAC |
6-bromo-N-[2-(4-chlorophenyl)ethyl]quinazolin-4-amine |
InChI |
InChI=1S/C16H13BrClN3/c17-12-3-6-15-14(9-12)16(21-10-20-15)19-8-7-11-1-4-13(18)5-2-11/h1-6,9-10H,7-8H2,(H,19,20,21) |
Clé InChI |
CYHYRQVOQVBQSD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CCNC2=NC=NC3=C2C=C(C=C3)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-[2-(4-oxocyclohexyl)ethyl]benzoate](/img/structure/B14300828.png)







![Methyl 5-[2-(pent-4-EN-1-YL)-1,3-dithian-2-YL]pent-2-enoate](/img/structure/B14300871.png)
![{1-[2-(Benzyloxy)-2-oxoethyl]cyclohexyl}acetate](/img/structure/B14300872.png)
![4-[(Ethoxycarbonyl)sulfamoyl]benzene-1-diazonium](/img/structure/B14300876.png)
![2-[(Ethoxycarbonyl)amino]butyl acetate](/img/structure/B14300877.png)
![7-Hydroxy-4-methyl-8-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2H-1-benzopyran-2-one](/img/structure/B14300883.png)

